3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its butyl and chlorophenyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters.
Introduction of substituents: The butyl and chlorophenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.
Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use as a probe or inhibitor in biochemical assays, particularly those involving enzymes or receptors that interact with pyrazole derivatives.
Medicine: Investigation of its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials, such as polymers or coatings, that leverage the unique properties of pyrazole derivatives.
Mechanism of Action
The mechanism of action of 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde would depend on its specific application
Enzymes: Inhibition or activation of enzymes through binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity by acting as agonists or antagonists.
Pathways: Influence on cellular signaling pathways, potentially leading to changes in gene expression, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the additional chlorine atom on the phenyl ring.
3-Butyl-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the chlorine atom on the pyrazole ring.
5-Chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the butyl group.
Uniqueness
3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both butyl and chlorophenyl substituents, which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-butyl-5-chloro-1-(3-chlorophenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c1-2-3-7-13-12(9-19)14(16)18(17-13)11-6-4-5-10(15)8-11/h4-6,8-9H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQWZJJTOSNKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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